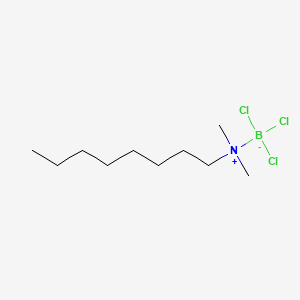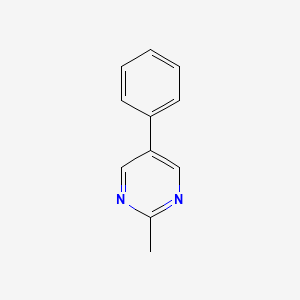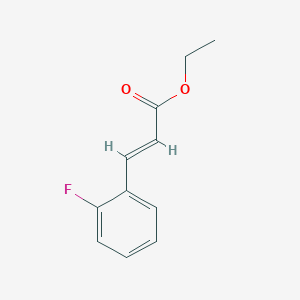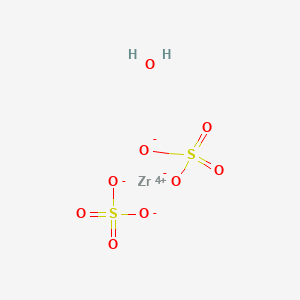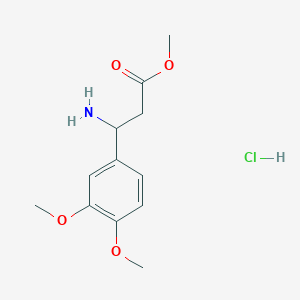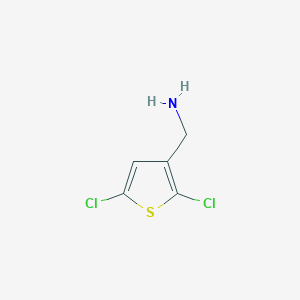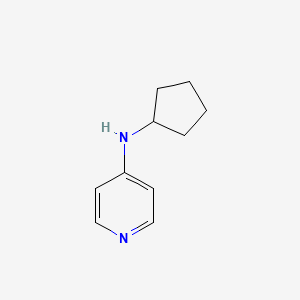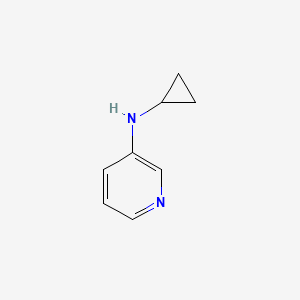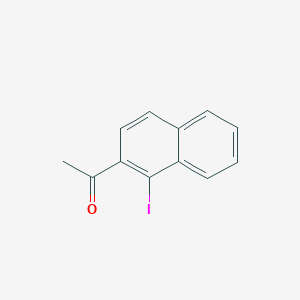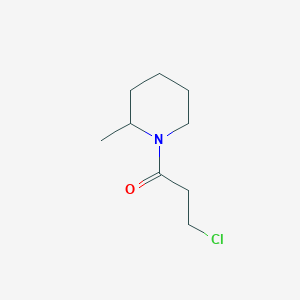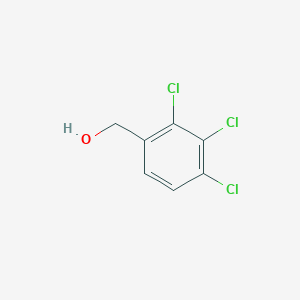
2,3,4-Trichlorobenzyl alcohol
Vue d'ensemble
Description
2,3,4-Trichlorobenzyl alcohol is a chemical compound with the molecular formula C7H5Cl3O . It has a molecular weight of 211.47 .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorobenzyl alcohol consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with three chlorine atoms substituted at the 2nd, 3rd, and 4th positions of the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving 2,3,4-Trichlorobenzyl alcohol are not detailed in the search results, alcohols in general can undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
2,3,4-Trichlorobenzyl alcohol and its derivatives have been investigated for their antibacterial and antifungal properties. Studies have shown that some of these compounds exhibit significant inhibitory activity against certain bacteria and fungi. For instance, a study found that 3:4:5-trichlorobenzyl alcohol and related compounds demonstrated notable antibacterial and antifungal properties (Carter et al., 1958).
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol and its derivatives, including trichlorobenzyl alcohols, has been conducted. These studies have focused on the conversion of these compounds into corresponding aldehydes using titanium dioxide under visible light irradiation. The investigations aim to understand the properties of the surface complex involved and the mechanism of the photocatalytic oxidation process (Higashimoto et al., 2009).
Hydrodehalogenation in Catalysis
2,3,4-Trichlorobenzyl alcohol derivatives have been explored in the context of hydrodehalogenation, a process important in catalysis. This process involves the removal of halogens from organic compounds, which is significant in environmental remediation and chemical synthesis. Research has been conducted to understand the effectiveness of different catalysts and conditions in the hydrodehalogenation of aromatic halides, which include trichlorobenzyl alcohols (Ukisu & Miyadera, 1997).
Crystal Structure and Dynamics
The crystal structure and dynamics of 2,3,4-Trichlorobenzyl alcohol derivatives have also been a topic of research. Studies have focused on understanding the crystallographic properties and the behavior of these compounds under different conditions. For example, research on 2,4-dichlorobenzyl alcohol has provided insights into its antimicrobial properties and its crystallization behavior (Bambagiotti-Alberti et al., 2007).
Synthesis and Chemical Reactions
The synthesis of 2,3,4-Trichlorobenzyl alcohol and its derivatives, as well as their participation in various chemical reactions, has been extensively studied. This research is crucial for developing new pharmaceuticals and materials. For instance, studies on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes involve trichlorobenzyl alcohol derivatives (Jiménez-Rodríguez et al., 2005).
Environmental Remediation
Trichlorobenzyl alcohols and their derivatives are also studied in the context of environmental remediation. Research in this area focuses on the degradation and transformation of these compounds to mitigate their impact on the environment. For example, studies on the transformation of trichlorobenzene by methanotrophic bacteria have implications for the treatment of compounds like 2,3,4-Trichlorobenzyl alcohol in environmental contexts (Sullivan & Chase, 1996).
Propriétés
IUPAC Name |
(2,3,4-trichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPHHMDTDHMBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



